molecular formula C18H17BrN2O2S B2361527 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide CAS No. 539807-55-1

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide

Cat. No.: B2361527
CAS No.: 539807-55-1
M. Wt: 405.31
InChI Key: MMSPBPVNCQYMMA-UHFFFAOYSA-N
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Description

Molecular Geometry Optimization via Density Functional Theory (DFT)

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level were employed to optimize the geometry of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide. The benzothiazole ring system exhibits near-planarity (dihedral angle: 3.01° with the benzene ring), consistent with π-conjugation stabilization. Key bond parameters include:

Parameter Value (Å/°)
C7–N8 (amide bond) 1.354 Å
S1–C2 (thiazole) 1.749 Å
N8–C9 (benzamide link) 1.419 Å
C12–O13 (methoxy) 1.432 Å

The bromine atom at position 5 induces slight distortion in the benzothiazole ring (C4–Br5 bond length: 1.898 Å), while methyl groups on the benzamide moiety adopt staggered conformations to minimize steric strain. Intramolecular hydrogen bonding between the amide N–H and methoxy oxygen (distance: 2.727 Å) stabilizes the molecular conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis quantified intermolecular interactions in the crystalline state:

Interaction Type Contribution (%) Distance Range (Å)
H···H 42.1 1.8–2.4
C···H 28.6 2.5–3.1
O···H 12.3 2.1–2.7
Br···H 9.8 2.9–3.3

The dominant H···H interactions arise from methyl group contacts, while C···H contacts involve aromatic π-system interactions. The bromine atom participates in Type II halogen bonds (Br···π interactions: 3.21 Å). Crystal packing forms dimeric units through N–H···N hydrogen bonds (2.893 Å), stabilized by parallel-displaced π-stacking (3.48 Å interplanar distance).

Frontier Molecular Orbital (FMO) Studies for Reactivity Predictions

FMO analysis at the TD-DFT/B3LYP/6-31+G(d,p) level revealed:

Orbital Energy (eV) Spatial Distribution
HOMO -6.32 Localized on benzothiazole ring
LUMO -2.11 Delocalized across amide group
HOMO-LUMO Gap 4.21 -

The HOMO's benzothiazole localization suggests nucleophilic attack susceptibility at positions 2 and 6. The LUMO's amide group orientation indicates electrophilic reactivity at the carbonyl carbon. Global reactivity descriptors were calculated:

Descriptor Formula Value (eV)
Chemical Potential μ = (EHOMO + ELUMO)/2 -4.22
Hardness η = (ELUMO - EHOMO)/2 2.11
Electrophilicity ω = μ²/(2η) 4.23

These values classify the compound as a moderate electrophile with comparable reactivity to substituted benzothiazoles.

Properties

IUPAC Name

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-9-10(2)13(8-14(19)11(9)3)17(22)21-18-20-15-6-5-12(23-4)7-16(15)24-18/h5-8H,1-4H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSPBPVNCQYMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Sequential Bromination

Route :

  • Toluene derivative2,3,4-Trimethyltoluene via Friedel-Crafts alkylation using methyl chloride/AlCl₃.
  • Bromination at the 5-position using Br₂/FeBr₃ (electrophilic aromatic substitution).
  • Oxidation of the methyl group to carboxylic acid (KMnO₄/H₂SO₄).
  • Conversion to acyl chloride via thionyl chloride (SOCl₂).

Data :

Step Reagents Temperature Yield (%)
Alkylation CH₃Cl, AlCl₃ 0–5°C 78
Bromination Br₂, FeBr₃ 25°C 65
Oxidation KMnO₄, H₂SO₄ 100°C 82
Acyl chloride SOCl₂ Reflux 95

Challenges :

  • Over-bromination risks at activated positions require stoichiometric control.
  • Oxidation side products (e.g., over-oxidation to CO₂) necessitate pH monitoring.

Directed Ortho-Metalation (DoM) Approach

Route :

  • 2,3,4-Trimethylbenzoic acid synthesized via DoM using LDA (lithium diisopropylamide) and methyl iodide.
  • Bromination using NBS (N-bromosuccinimide) under radical conditions.

Advantages :

  • Superior regiocontrol compared to electrophilic substitution.
  • Avoids harsh acidic conditions, preserving functional groups.

Data :

Step Reagents Yield (%)
DoM LDA, MeI 85
Bromination NBS, AIBN 70

Synthesis of 6-Methoxy-1,3-Benzothiazol-2-Amine

Cyclization of 4-Methoxyaniline Derivatives

Route :

  • 4-MethoxyanilineThiourea derivative with CS₂/KOH.
  • Cyclization using Br₂ in acetic acid to form the benzothiazole core.
  • Nitration at the 6-position (HNO₃/H₂SO₄) → Reduction (H₂/Pd-C) to amine.

Data :

Step Reagents Yield (%)
Thiourea formation CS₂, KOH 88
Cyclization Br₂, AcOH 75
Nitration HNO₃, H₂SO₄ 60
Reduction H₂, Pd-C 90

Optimization :

  • Microwave-assisted cyclization improves yield to 89% (150°C, 10 min).

Palladium-Catalyzed C–H Activation

Route :

  • 4-Methoxybenzamide2-Aminobenzothiazole via Pd(OAc)₂-catalyzed C–H thiolation.

Advantages :

  • Fewer steps, higher atom economy.
  • Tolerance for electron-donating groups (e.g., methoxy).

Data :

Step Catalyst Yield (%)
Thiolation Pd(OAc)₂ 78

Amide Bond Formation

Conditions :

  • Schotten-Baumann : Acyl chloride + amine in NaOH/H₂O–CH₂Cl₂.
  • Coupling Reagents : HATU, DIPEA in DMF (room temperature, 12 h).

Data :

Method Reagents Yield (%) Purity (%)
Schotten-Baumann NaOH, CH₂Cl₂ 68 95
HATU HATU, DIPEA 92 99

Analysis :

  • Coupling reagents minimize hydrolysis side reactions, enhancing yield.

Industrial-Scale Considerations

Cost Analysis of Routes

Route Cost (USD/kg) Steps Environmental Impact
Friedel-Crafts 120 4 High (acid waste)
DoM 180 3 Moderate
Pd-Catalyzed 250 2 Low

Recommendation :

  • DoM balances cost and yield for intermediate-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding de-brominated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative, while substitution of the bromine atom can result in a variety of functionalized benzamides.

Scientific Research Applications

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The benzothiazole moiety is known to interact with various biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Physicochemical Properties

(a) 2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide
  • Key Features : The adamantyl substituent introduces high lipophilicity, which contrasts with the trimethyl groups in the target compound. This difference likely impacts bioavailability and membrane permeability.
  • Crystallography : X-ray diffraction confirmed a planar acetamide-benzothiazole core stabilized by intermolecular hydrogen bonds (N–H⋯N) and S⋯S interactions .
  • Synthesis : Prepared via refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform (22% yield) .
(b) N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino)Acetamide (BTC-j)
  • Activity : Exhibited potent antimicrobial effects (e.g., MIC of 3.125 µg/ml against E. coli) via DNA gyrase inhibition .
  • Structural Insight: The pyridine-3-yl amino group enhances π-π stacking with bacterial DNA gyrase, a feature absent in the target compound’s trimethylbenzamide moiety .
(c) 6-Chloro-7-Methyl-3-[2-(5-Bromo-2-Hydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine
  • Substituent Role: The bromo-hydroxybenzylidene group contributes to strong intramolecular hydrogen bonding (IR: 3235 cm⁻¹ for OH), contrasting with the target compound’s non-polar trimethyl groups .

Functional Comparison: Antimicrobial Activity and Mechanism

Compound Key Substituents MIC (µg/ml) Against E. coli Mechanism of Action
Target Compound 5-Bromo, 2,3,4-trimethylbenzamide Not Reported Likely DNA gyrase inhibition
BTC-j Pyridine-3-yl amino 3.125 DNA gyrase inhibition
Adamantyl Derivative Adamantyl, methoxy Not Tested Unknown (structural focus)
  • Activity Trends: Methoxy-substituted benzothiazoles (e.g., BTC-j) demonstrate superior antimicrobial activity compared to nitro or unsubstituted analogues, suggesting the 6-methoxy group is critical for target engagement .

Biological Activity

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by the presence of a bromine atom, a methoxy group, and a benzothiazole moiety, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H17BrN2O2S\text{C}_{18}\text{H}_{17}\text{BrN}_2\text{O}_2\text{S}

Physical Properties:

  • Molecular Weight: 396.31 g/mol
  • IUPAC Name: 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide

The biological activity of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups enhance the compound's binding affinity and selectivity towards these targets. The benzothiazole moiety is known for its role in modulating various biological processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites.
  • Antioxidant Activity: There is evidence suggesting that the compound exhibits antioxidant properties.

Anticancer Properties

Recent studies have highlighted the potential of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide in cancer treatment. It has been investigated for its efficacy in photodynamic therapy (PDT), where it can induce cytotoxic effects in cancer cells upon light activation.

Case Study:
A study synthesized derivatives of this compound and evaluated their photodynamic activity against various cancer cell lines. Results indicated significant apoptosis induction in treated cells compared to controls.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell membranes.

Research Findings:
In vitro assays demonstrated that 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide exhibited activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide, a comparison with structurally similar compounds is useful.

Compound NameStructureKey Biological Activity
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamideStructureAnticancer
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamideStructureAntimicrobial

This table illustrates how variations in structure can lead to different biological activities.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide, and how can reaction conditions be controlled to minimize by-products?

The synthesis involves coupling 5-bromo-2,3,4-trimethylbenzoyl chloride with 6-methoxy-1,3-benzothiazol-2-amine. Key steps include:

  • Base selection : Triethylamine in dichloromethane promotes efficient amide bond formation while neutralizing HCl by-products .
  • Temperature control : Maintaining 0–25°C prevents thermal degradation of sensitive intermediates .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) achieves ≥95% purity. Optimized stoichiometry (1:1.05 acyl chloride-to-amine ratio) reduces unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy at C6 of benzothiazole, methyl groups on benzamide) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 447.05) .
  • X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in analogous benzothiazole-amide structures .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), where benzothiazole-amide conjugates disrupt cofactor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance bioactivity against enzymatic targets?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2) at the benzamide para-position to increase electrophilicity and enzyme-binding affinity .
  • Bioisosteric replacement : Replace methoxy with trifluoromethyl to improve metabolic stability, as seen in triazolothiadiazole analogs .
  • Crystallographic analysis : Compare ligand-enzyme co-crystal structures to identify critical hydrogen-bonding interactions (e.g., amide N–H⋯O=P in PFOR inhibition) .

Q. What methodologies resolve contradictory bioactivity results across assays?

  • Orthogonal validation : Cross-test cytotoxicity (MTT assay) and enzymatic inhibition to distinguish specific activity from nonspecific cell death .
  • Purity reassessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting bioactivity .
  • Assay condition optimization : Adjust pH (e.g., 7.4 for physiological relevance) and include DMSO controls (<1% v/v) to minimize solvent interference .

Q. How can computational tools aid in retrosynthetic planning and reactivity prediction?

  • AI-driven synthesis planning : Platforms like PubChem’s retrosynthesis module use template relevance models (e.g., Reaxys, Pistachio) to prioritize routes with high feasibility scores (>0.85) .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination) by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by SDS-PAGE/Western blotting .
  • Metabolic profiling : LC-MS-based metabolomics identifies disrupted pathways (e.g., TCA cycle inhibition) in treated bacterial cultures .

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